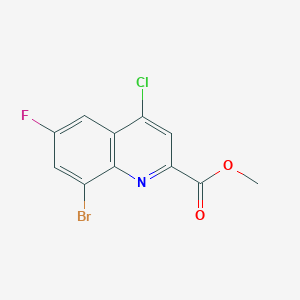

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate” is a synthetic compound with a CAS Number of 1260888-25-2 . It has a molecular weight of 318.53 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

It should be stored at a temperature of 4°C . The compound’s molecular weight is 318.53 .

科学的研究の応用

Photolabile Protecting Groups

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has been studied for its potential use as a photolabile protecting group. Fedoryak and Dore (2002) synthesized a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use. This application is significant for the controlled release of biological messengers in research and therapeutic contexts (Fedoryak & Dore, 2002).

Halogenation and Iodination Reactions

In another study, Tochilkin et al. (1983) explored the aromatic chlorination and iodination of 8-methylquinoline, including derivatives similar to this compound. They demonstrated the synthesis of 5-fluoro-8-methylquinoline from 5-amino-8-methylquinoline and further conversions to halo-8-(bromomethyl)quinolines. This research provides insight into halogenation processes that can modify quinoline derivatives for various scientific applications (Tochilkin et al., 1983).

Synthesis of Complex Molecules

Ryabukhin et al. (2011) described a general approach to synthesize 3-fluoro-, 3-chloro-, and 3-bromoquinolines using a Friedländer reaction of α-haloketones. This method, applicable under parallel synthesis conditions, is relevant for the development of new quinoline derivatives with potential biological activities (Ryabukhin et al., 2011).

In Vitro Cytotoxic Studies

Kotian et al. (2021) conducted research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, including their Co(III), Ni(II), and Cu(II) complexes, showing enhanced antiproliferative activity against MCF-7 breast cancer cell lines. The study highlights the potential of quinoline derivatives in medicinal chemistry, particularly in the design of new anticancer agents (Kotian et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

作用機序

The compound’s mode of action would depend on its specific biological targets. It could interact with these targets through various types of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding . These interactions could induce conformational changes in the targets, alter their activity, and ultimately lead to downstream effects in various biochemical pathways .

The compound’s pharmacokinetics would be influenced by factors such as its lipophilicity, solubility, and stability. These properties could affect its absorption, distribution, metabolism, and excretion (ADME) in the body .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect its stability and reactivity .

特性

IUPAC Name |

methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXLYXPIKBSGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)